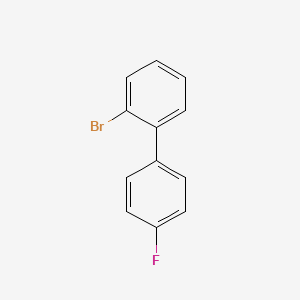

2-Bromo-4'-fluoro-1,1'-biphenyl

概要

説明

2-Bromo-4’-fluoro-1,1’-biphenyl is an organic compound with the molecular formula C12H8BrF It is a biphenyl derivative where a bromine atom is substituted at the 2-position and a fluorine atom at the 4’-position of the biphenyl structure

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4’-fluoro-1,1’-biphenyl typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:

Reagents: Aryl boronic acid, aryl halide (in this case, 2-bromo-1,1’-biphenyl), base (e.g., potassium carbonate), and a palladium catalyst (e.g., Pd(PPh3)4).

Solvent: Commonly used solvents include toluene, ethanol, or a mixture of water and organic solvents.

Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.

Industrial Production Methods: Industrial production of 2-Bromo-4’-fluoro-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves:

Scaling up the Suzuki–Miyaura reaction: Using larger reactors and optimizing reaction conditions to ensure high yield and purity.

Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.

化学反応の分析

Types of Reactions: 2-Bromo-4’-fluoro-1,1’-biphenyl undergoes various chemical reactions, including:

Electrophilic Substitution: Due to the presence of the bromine and fluorine substituents, the compound can participate in electrophilic aromatic substitution reactions.

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

Cross-Coupling Reactions: The compound can undergo further cross-coupling reactions to form more complex biphenyl derivatives.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as nitrating agents (e.g., nitric acid) or sulfonating agents (e.g., sulfuric acid) can be used.

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate the substitution of the bromine atom.

Cross-Coupling Reactions: Palladium catalysts and boronic acids are commonly used in these reactions.

Major Products:

Electrophilic Substitution: Products include nitrated or sulfonated biphenyl derivatives.

Nucleophilic Substitution: Products include biphenyl derivatives with different substituents replacing the bromine atom.

Cross-Coupling Reactions: Products include more complex biphenyl derivatives with various functional groups.

科学的研究の応用

2-Bromo-4’-fluoro-1,1’-biphenyl has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly non-steroidal anti-inflammatory drugs (NSAIDs).

Industry: It is used in the production of materials such as liquid crystals and organic light-emitting diodes (OLEDs)

作用機序

The mechanism of action of 2-Bromo-4’-fluoro-1,1’-biphenyl depends on its specific application. In chemical reactions, the bromine and fluorine substituents influence the reactivity and selectivity of the compound. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, while the fluorine atom can affect the electronic properties of the biphenyl system .

類似化合物との比較

4-Bromo-2-fluorobiphenyl: Similar structure but with different substitution pattern.

4-Bromo-1,1’-biphenyl: Lacks the fluorine substituent.

2-Fluoro-1,1’-biphenyl: Lacks the bromine substituent

Uniqueness: 2-Bromo-4’-fluoro-1,1’-biphenyl is unique due to the presence of both bromine and fluorine substituents, which provide distinct reactivity and electronic properties. This combination allows for versatile applications in various fields, making it a valuable compound in organic synthesis and material science .

生物活性

Overview

2-Bromo-4'-fluoro-1,1'-biphenyl (CAS No. 89346-54-3) is an organic compound characterized by a biphenyl structure with a bromine atom at the 2-position and a fluorine atom at the 4'-position. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry and material science.

- Molecular Formula : C12H8BrF

- Molecular Weight : 251.09 g/mol

- Physical State : Solid at room temperature

- Solubility : Soluble in organic solvents, limited solubility in water

The biological activity of this compound can be attributed to its electrophilic and nucleophilic properties, influenced by the bromine and fluorine substituents. The bromine atom serves as a good leaving group, facilitating nucleophilic substitution reactions, while the fluorine atom can enhance the electronic properties of the biphenyl system, affecting its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. Its structural similarity to other brominated compounds known for their anticancer activities suggests it may exhibit similar properties. Here are some key findings:

- Cell Proliferation Inhibition : Preliminary assays indicate that this compound can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The compound's IC50 values are comparable to those of established anticancer agents.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.0 | Induces apoptosis via ROS generation |

| A549 | 12.5 | Cell cycle arrest at G0/G1 phase |

Mechanistic Insights

The mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : Similar to other brominated compounds, it may induce apoptosis in cancer cells through mitochondrial pathways.

- Cell Cycle Arrest : Evidence suggests that it can cause cell cycle arrest, particularly at the G0/G1 phase, thereby inhibiting further cell division.

- Reactive Oxygen Species (ROS) Production : The compound may increase ROS levels within cells, leading to oxidative stress and subsequent cell death.

Study on Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of this compound on various cancer cell lines:

- Methodology : The MTT assay was utilized to determine cell viability after treatment with varying concentrations of the compound.

- Results : Significant inhibition of cell growth was observed across multiple cancer types. The study concluded that further investigation into its pharmacokinetics and potential as an anticancer agent is warranted.

In Vivo Studies

In vivo studies using xenograft models have shown promising results for this compound as a potential therapeutic agent:

- Tumor Growth Inhibition : Administration of the compound resulted in reduced tumor size compared to control groups.

| Treatment Group | Tumor Size Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 30 |

| High Dose | 55 |

特性

IUPAC Name |

1-bromo-2-(4-fluorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrF/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYODPXPHDPGULP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00533545 | |

| Record name | 2-Bromo-4'-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00533545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89346-54-3 | |

| Record name | 2-Bromo-4'-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00533545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。